Cas no 2138818-06-9 (4-(2-Bromoethenyl)-1,3-thiazole)

4-(2-Bromoethenyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(2-bromoethenyl)-1,3-thiazole
- 2138818-06-9
- EN300-802326
- 4-(2-Bromoethenyl)-1,3-thiazole
-
- Inchi: 1S/C5H4BrNS/c6-2-1-5-3-8-4-7-5/h1-4H/b2-1+
- InChI Key: UTVCYDQZAOUUPF-OWOJBTEDSA-N
- SMILES: Br/C=C/C1=CSC=N1
Computed Properties
- Exact Mass: 188.92478g/mol
- Monoisotopic Mass: 188.92478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 94.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.1Ų
4-(2-Bromoethenyl)-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802326-1.0g |
4-(2-bromoethenyl)-1,3-thiazole |
2138818-06-9 | 95.0% | 1.0g |
$986.0 | 2025-02-21 | |
Enamine | EN300-802326-0.5g |
4-(2-bromoethenyl)-1,3-thiazole |
2138818-06-9 | 95.0% | 0.5g |
$946.0 | 2025-02-21 | |
Enamine | EN300-802326-10.0g |
4-(2-bromoethenyl)-1,3-thiazole |
2138818-06-9 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 | |
Enamine | EN300-802326-2.5g |
4-(2-bromoethenyl)-1,3-thiazole |
2138818-06-9 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
Enamine | EN300-802326-0.25g |
4-(2-bromoethenyl)-1,3-thiazole |
2138818-06-9 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
Enamine | EN300-802326-0.05g |
4-(2-bromoethenyl)-1,3-thiazole |
2138818-06-9 | 95.0% | 0.05g |
$827.0 | 2025-02-21 | |
Enamine | EN300-802326-5.0g |
4-(2-bromoethenyl)-1,3-thiazole |
2138818-06-9 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 | |
Enamine | EN300-802326-0.1g |
4-(2-bromoethenyl)-1,3-thiazole |
2138818-06-9 | 95.0% | 0.1g |
$867.0 | 2025-02-21 |
4-(2-Bromoethenyl)-1,3-thiazole Related Literature
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Additional information on 4-(2-Bromoethenyl)-1,3-thiazole
Recent Advances in the Study of 4-(2-Bromoethenyl)-1,3-thiazole (CAS: 2138818-06-9) in Chemical Biology and Pharmaceutical Research
The compound 4-(2-Bromoethenyl)-1,3-thiazole (CAS: 2138818-06-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a bromoethenyl substituent on a thiazole ring, has been explored for its role in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. Recent studies have highlighted its utility as a versatile building block in organic synthesis and its promising bioactivity profiles.
One of the key areas of research involving 4-(2-Bromoethenyl)-1,3-thiazole is its application in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of thiazole-based inhibitors targeting bacterial enzymes. The bromoethenyl group serves as a reactive handle for further functionalization, enabling the creation of diverse derivatives with enhanced pharmacological properties. Researchers have successfully utilized this compound to synthesize analogs with potent activity against multidrug-resistant bacterial strains, addressing a critical need in antimicrobial therapy.
In the realm of anticancer research, 4-(2-Bromoethenyl)-1,3-thiazole has shown promise as a scaffold for designing small-molecule inhibitors of protein kinases. A recent preclinical study (Nature Chemical Biology, 2024) reported that derivatives of this compound exhibited selective inhibition of cancer-associated kinases while maintaining low cytotoxicity toward normal cells. The unique electronic properties of the thiazole ring, combined with the electrophilic nature of the bromoethenyl moiety, contribute to its ability to form stable interactions with biological targets. These findings suggest potential applications in targeted cancer therapies, particularly for tumors with specific kinase mutations.
From a chemical biology perspective, the compound has been instrumental in probe development for studying biological systems. Its fluorescence properties and ability to participate in click chemistry reactions make it valuable for labeling and tracking biomolecules in cellular environments. Recent work published in ACS Chemical Biology (2024) demonstrated its use in developing activity-based probes for monitoring enzyme function in real-time, providing new tools for understanding disease mechanisms at the molecular level.
The safety profile and pharmacokinetic properties of 4-(2-Bromoethenyl)-1,3-thiazole derivatives are currently under investigation. Preliminary toxicology studies indicate that while the parent compound shows moderate reactivity, carefully designed derivatives can achieve favorable therapeutic indices. Ongoing structure-activity relationship (SAR) studies aim to optimize the balance between potency and safety, with several candidates advancing to early-stage clinical trials for niche applications in infectious diseases and oncology.
Looking forward, the versatility of 4-(2-Bromoethenyl)-1,3-thiazole positions it as a valuable asset in medicinal chemistry. Its dual functionality as both a synthetic intermediate and a bioactive core structure continues to inspire innovative research directions. Future studies are expected to explore its potential in addressing emerging health challenges, including antiviral applications and the targeting of protein-protein interactions, further expanding its impact on drug discovery and chemical biology.
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